4-Hydroxy-3-[(2-nitro-phenyl)azo]-benzeneethanol
Overview
Description
4-Hydroxy-3-[(2-nitro-phenyl)azo]-benzeneethanol is an azo compound characterized by the presence of an azo group (-N=N-) linking two aromatic rings. Azo compounds are widely recognized for their vibrant colors and are extensively used in dyeing applications. The compound’s structure includes a hydroxyl group and a nitro group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-[(2-nitro-phenyl)azo]-benzeneethanol typically involves the diazotization of 2-nitroaniline followed by a coupling reaction with 4-hydroxybenzaldehyde. The process begins with the formation of a diazonium salt from 2-nitroaniline in the presence of sodium nitrite and hydrochloric acid at low temperatures. This diazonium salt then reacts with 4-hydroxybenzaldehyde in an alkaline medium, usually sodium carbonate, to form the azo compound .
Industrial Production Methods
In industrial settings, the synthesis of azo compounds like this compound is scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maintain the stability of the diazonium salt and to achieve efficient coupling with the aromatic compound.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-[(2-nitro-phenyl)azo]-benzeneethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amine group under catalytic hydrogenation or using reducing agents like tin(II) chloride.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly at positions ortho and para to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
4-Hydroxy-3-[(2-nitro-phenyl)azo]-benzeneethanol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in analytical chemistry for detecting metal ions.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.
Industry: Utilized in the production of dyes and pigments for textiles, plastics, and inks.
Mechanism of Action
The biological activity of 4-Hydroxy-3-[(2-nitro-phenyl)azo]-benzeneethanol is primarily attributed to its ability to form reactive intermediates that can interact with cellular components. The nitro group can undergo bioreduction to form reactive nitrogen species, which can induce oxidative stress and damage cellular structures. The azo group can also participate in redox reactions, leading to the generation of free radicals that can disrupt cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-3-[(3-nitro-phenyl)azo]-benzeneethanol
- 4-Hydroxy-3-[(4-nitro-phenyl)azo]-benzeneethanol
- 4-Hydroxy-3-[(2-chloro-phenyl)azo]-benzeneethanol
Uniqueness
4-Hydroxy-3-[(2-nitro-phenyl)azo]-benzeneethanol is unique due to the specific positioning of the nitro group, which influences its electronic properties and reactivity. This positioning affects the compound’s color, stability, and interaction with other molecules, making it distinct from other azo compounds with different substituents .
Properties
IUPAC Name |
4-(2-hydroxyethyl)-2-[(2-nitrophenyl)diazenyl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c18-8-7-10-5-6-14(19)12(9-10)16-15-11-3-1-2-4-13(11)17(20)21/h1-6,9,18-19H,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMORZVUYARQQFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=NC2=C(C=CC(=C2)CCO)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50888714 | |
Record name | Benzeneethanol, 4-hydroxy-3-[2-(2-nitrophenyl)diazenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50888714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92166-81-9 | |
Record name | 4-Hydroxy-3-[2-(2-nitrophenyl)diazenyl]benzeneethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92166-81-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzeneethanol, 4-hydroxy-3-(2-(2-nitrophenyl)diazenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092166819 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzeneethanol, 4-hydroxy-3-[2-(2-nitrophenyl)diazenyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzeneethanol, 4-hydroxy-3-[2-(2-nitrophenyl)diazenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50888714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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